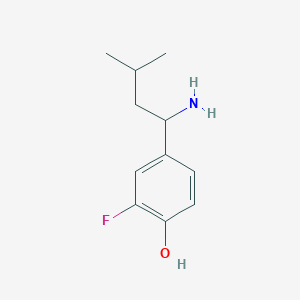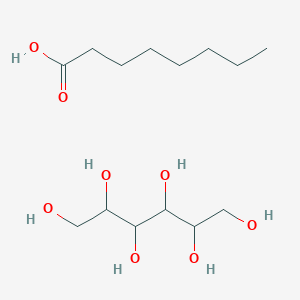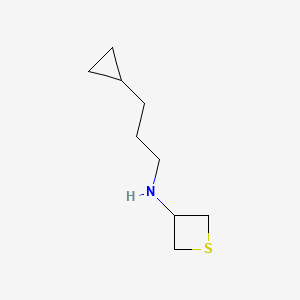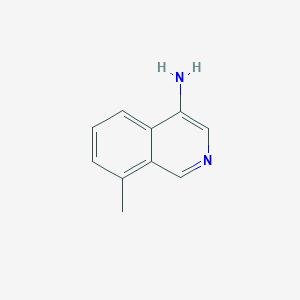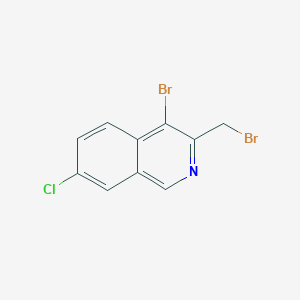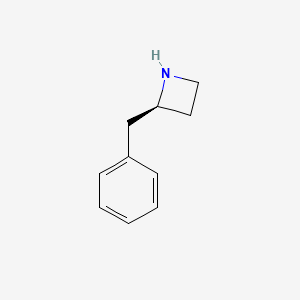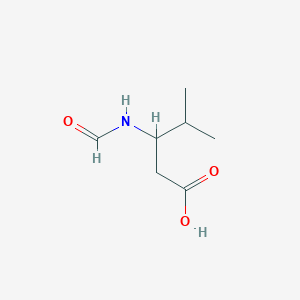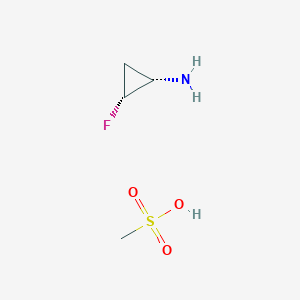
(1S,2R)-2-fluorocyclopropanamine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-fluorocyclopropanamine;methanesulfonic acid is a chiral compound that has garnered interest in various fields of scientific research. The compound consists of a cyclopropane ring with a fluorine atom and an amine group attached, combined with methanesulfonic acid. The specific stereochemistry of the compound, indicated by (1S,2R), refers to the spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropanamine typically involves the use of enantioenriched difluoroalkylcyclopropyl amino esters. One common method includes the use of enzymatic processes to achieve high enantioselectivity. For example, the dicyclohexylamine salt of (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropane carboxylic acid can be synthesized and then converted to the desired amine compound .
Industrial Production Methods
Industrial production methods for (1S,2R)-2-fluorocyclopropanamine often involve large-scale enzymatic processes due to their efficiency and selectivity. These methods are designed to produce high yields of the compound with minimal by-products, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-fluorocyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted cyclopropane compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(1S,2R)-2-fluorocyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclopropanamine involves its interaction with specific molecular targets. The compound’s fluorine atom and amine group play crucial roles in its reactivity and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride
- α-trifluoromethylstyrene derivatives
- Difluoroalkylcyclopropyl amino esters
Uniqueness
(1S,2R)-2-fluorocyclopropanamine stands out due to its specific stereochemistry and the presence of both a fluorine atom and an amine group. This unique combination of features gives the compound distinct reactivity and binding properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C4H10FNO3S |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclopropan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C3H6FN.CH4O3S/c4-2-1-3(2)5;1-5(2,3)4/h2-3H,1,5H2;1H3,(H,2,3,4)/t2-,3+;/m1./s1 |
InChI Key |
NTVCWWFLGIYCCC-MUWMCQJSSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]([C@@H]1F)N |
Canonical SMILES |
CS(=O)(=O)O.C1C(C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)
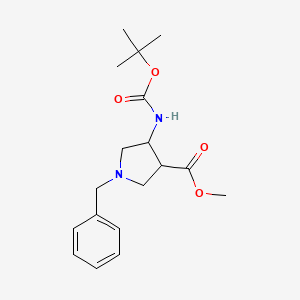
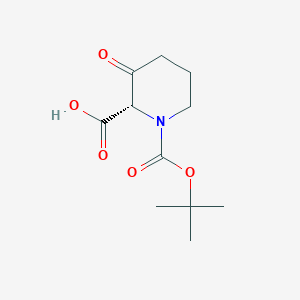
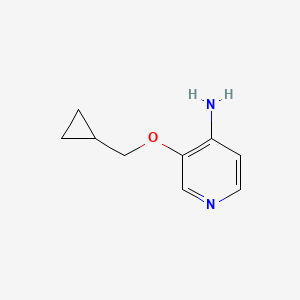
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)

